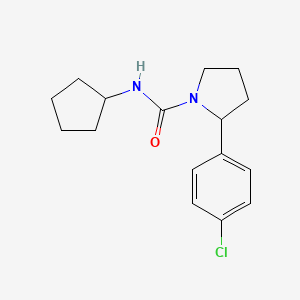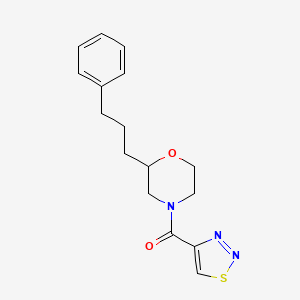![molecular formula C24H36N4O B6057070 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it has been found to interact with various receptors and enzymes in the body. It has been found to bind to the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have anxiolytic properties, which can reduce anxiety and stress levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties, as well as potential use in cancer treatment and neurological disorders. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. One direction is to further study its mechanism of action, which can lead to the development of more targeted therapies. Another direction is to study its potential use in combination with other drugs, which can enhance its therapeutic effects. Additionally, more research can be done to explore its potential applications in other fields, such as dermatology and ophthalmology.
Méthodes De Synthèse
The synthesis of 2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol involves a series of steps. The starting material is cyclohexylamine, which is reacted with 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde to form the intermediate product. This intermediate is then reacted with 1,2-dibromoethane and potassium carbonate to form the final product. The yield of the final product is around 70%, and the purity is determined using various analytical techniques.
Applications De Recherche Scientifique
2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit tumor growth in vitro. Additionally, it has been studied for its potential use in treating neurological disorders, as it has been found to have neuroprotective properties.
Propriétés
IUPAC Name |
2-[1-cyclohexyl-4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O/c1-19-15-20(2)28(25-19)23-10-6-7-21(16-23)17-26-12-13-27(24(18-26)11-14-29)22-8-4-3-5-9-22/h6-7,10,15-16,22,24,29H,3-5,8-9,11-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYIKWBDBCZGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN3CCN(C(C3)CCO)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)


![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![5-methyl-2-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-imidazole-4-carboxamide](/img/structure/B6057031.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)

![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)